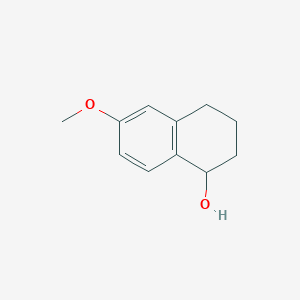

6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol

Vue d'ensemble

Description

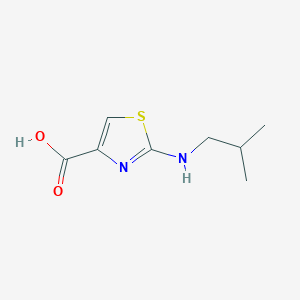

“6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol” is a chemical compound with the molecular formula C11H14O2 . It is also known by its IUPAC name 6-methoxy-1,2,3,4-tetrahydro-1-naphthalenol .

Molecular Structure Analysis

The molecular structure of “6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol” consists of a tetrahydronaphthalen-1-ol core with a methoxy group attached at the 6-position . The InChI code for this compound is 1S/C11H14O2/c1-13-9-5-6-10-8(7-9)3-2-4-11(10)12/h5-7,11-12H,2-4H2,1H3 .Physical And Chemical Properties Analysis

“6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol” is a solid compound . It has a molecular weight of 178.23 . The melting point is reported to be between 31-33°C .Applications De Recherche Scientifique

6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol is a chemical compound with the empirical formula C11H14O2 and a molecular weight of 178.23 . It is provided by Sigma-Aldrich and Enamine .

-

Production Method 1 : This method uses β-naphthol as a raw material. It is first etherified with methanol under the action of sulfuric acid to produce β-methoxynaphthalene. This is then hydrogenated under the catalysis of active nickel to produce 1,2,3,4-tetrahydro-6-methoxynaphthalene. This compound is then oxidized with potassium permanganate to produce 6-methoxynaphthone, which is then reacted with vinyl bromide and metallic magnesium (addition reaction) to produce the product.

-

Production Method 2 : This method involves the reaction of 1,2,3,4-tetrahydronaphthalene with aluminum iodide to produce an aluminyl compound of 1,2,3,4-tetrahydronaphthalene. This compound is then reacted with iodomethane to produce 6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol.

-

Production Method 1 : This method uses β-naphthol as a raw material. It is first etherified with methanol under the action of sulfuric acid to produce β-methoxynaphthalene. This is then hydrogenated under the catalysis of active nickel to produce 1,2,3,4-tetrahydro-6-methoxynaphthalene. This compound is then oxidized with potassium permanganate to produce 6-methoxynaphthone, which is then reacted with vinyl bromide and metallic magnesium (addition reaction) to produce the product.

-

Production Method 2 : This method involves the reaction of 1,2,3,4-tetrahydronaphthalene with aluminum iodide to produce an aluminyl compound of 1,2,3,4-tetrahydronaphthalene. This compound is then reacted with iodomethane to produce 6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol.

Orientations Futures

As for future directions, it’s difficult to predict without specific context. The potential applications and research directions would depend on the properties of “6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol” and how they can be utilized in various fields such as medicinal chemistry, material science, etc .

Propriétés

IUPAC Name |

6-methoxy-1,2,3,4-tetrahydronaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O2/c1-13-9-5-6-10-8(7-9)3-2-4-11(10)12/h5-7,11-12H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVSJZMUJOFGIOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(CCC2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-ol | |

Synthesis routes and methods

Procedure details

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(8-Methoxy-4,5-dihydrobenzo[g][1,3]benzothiazol-2-yl)prop-2-enamide](/img/structure/B2415646.png)

![2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2415647.png)

![(3Z)-3-{[(2,3-dimethylphenyl)amino]methylidene}-1-(4-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2415653.png)

![2,2-Difluoro-5-(4-fluorophenyl)sulfonyl-5-azaspiro[2.3]hexane](/img/structure/B2415656.png)

![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(thiophen-2-yl)acetamide](/img/structure/B2415659.png)

![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-pyridin-3-ylethyl]-N'-(3-fluorophenyl)ethanediamide](/img/structure/B2415663.png)

![4-fluoro-2-methyl-N-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)benzenesulfonamide](/img/structure/B2415664.png)

![4-[1-[(3,3-Difluorocyclobutyl)methyl]triazol-4-yl]benzenesulfonyl fluoride](/img/structure/B2415665.png)

![2-(6-(3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-N-(3-methoxypropyl)acetamide](/img/structure/B2415668.png)